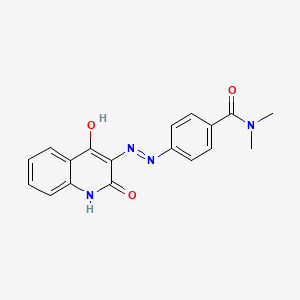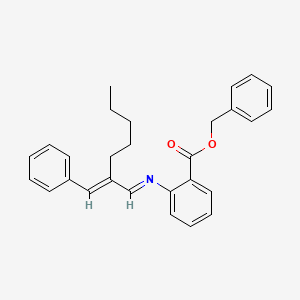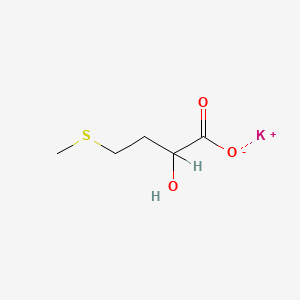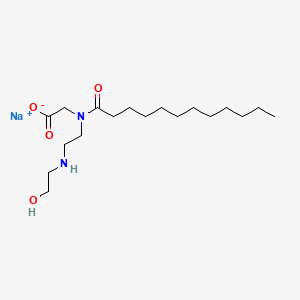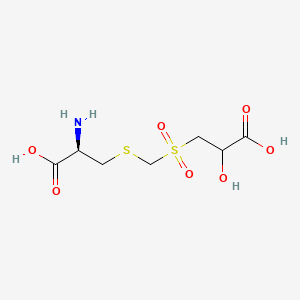
trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl: is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group, a fluoro group, and a pentylcyclohexyl group attached to the biphenyl core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.
Attachment of the Pentylcyclohexyl Group: The pentylcyclohexyl group can be attached through a Grignard reaction using pentylmagnesium bromide and a cyclohexyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and pentylcyclohexyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoro group using reagents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential interactions with biological macromolecules.
- Studied for its effects on cell membranes due to its amphiphilic nature.
Medicine:
- Explored for its potential use as a pharmaceutical intermediate.
- Investigated for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of advanced materials, such as liquid crystals.
- Studied for its potential use in the production of high-performance polymers.
作用机制
The mechanism of action of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl is largely dependent on its interactions with specific molecular targets. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Membrane Interaction: Due to its amphiphilic nature, the compound can interact with cell membranes, potentially altering their properties.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.
相似化合物的比较
4’-Ethyl-4-(4-pentylcyclohexyl)-1,1’-biphenyl: Lacks the fluoro group, which may affect its reactivity and applications.
2-Fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl: Lacks the ethyl group, which may influence its physical and chemical properties.
4’-Ethyl-2-fluoro-1,1’-biphenyl: Lacks the pentylcyclohexyl group, which may impact its interactions with biological systems.
Uniqueness:
- The presence of both the fluoro and ethyl groups, along with the pentylcyclohexyl group, makes trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl unique in terms of its structural features and potential applications. The combination of these groups can influence the compound’s reactivity, physical properties, and interactions with biological systems.
属性
CAS 编号 |
83171-55-5 |
|---|---|
分子式 |
C25H33F |
分子量 |
352.5 g/mol |
IUPAC 名称 |
1-(4-ethylphenyl)-2-fluoro-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3 |
InChI 键 |
QVFBANOSNYADEV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
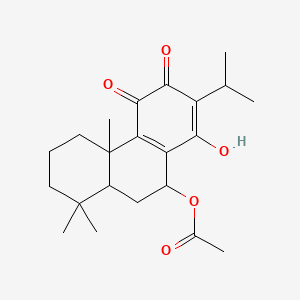
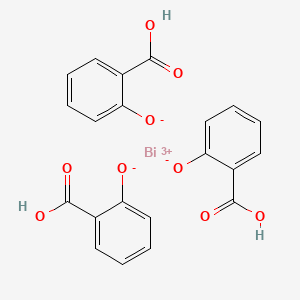
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
